2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole
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Overview
Description
2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring substituted with a chlorophenyl group and a sulfanyl methyl group. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Mechanism of Action
Target of Action
The compound, also known as 2-(((2-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit key functional proteins in bacterial cell division, making them potential targets for the development of novel antibacterial agents .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antimicrobial, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole typically involves the reaction of 2-chlorobenzyl chloride with 2-mercaptomethyl-1H-benzodiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, sodium hydride, and DMF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted benzodiazoles.
Substitution: Amino-substituted or thiol-substituted benzodiazoles.
Scientific Research Applications
2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid
- 2-({[(2-chlorophenyl)(4-chlorophenyl)methyl]sulfanyl}-N,N-dimethylethanamine hydrochloride
- 2-({[(2-chlorophenyl)(phenyl)methyl]sulfanyl}-N,N-dimethylethanamine hydrochloride
Uniqueness
2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanylmethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c16-12-6-2-1-5-11(12)9-19-10-15-17-13-7-3-4-8-14(13)18-15/h1-8H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTHISZJGLCSDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=NC3=CC=CC=C3N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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